2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole
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Overview
Description
2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a benzothiazole moiety, which is also known for its biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like ethanol or methanol . The reaction mixture is refluxed for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
2-hydrazinyl-1,3-benzothiazole: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole moieties that exhibit diverse biological activities.
Uniqueness
2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole is unique due to its combined indole and benzothiazole moieties, which confer distinct biological properties. The presence of the chlorobenzyl group further enhances its bioactivity and specificity towards certain molecular targets .
Properties
IUPAC Name |
N-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4S/c24-19-9-3-1-7-16(19)14-28-15-17(18-8-2-5-11-21(18)28)13-25-27-23-26-20-10-4-6-12-22(20)29-23/h1-13,15H,14H2,(H,26,27)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHVHKBOTKOZQL-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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